(Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide is an organic compound characterized by the presence of a cyano group, a difluorophenyl group, and an enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide typically involves the reaction of 2,3-difluorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Base: Bases such as sodium ethoxide or potassium carbonate are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the difluorophenyl group can participate in π-π interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-cyano-3-(2,4-difluorophenyl)prop-2-enamide
- (2Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide
- (2Z)-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide
Comparison
Compared to its analogs, (Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct in its applications and effects.
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHTYDRDAZIFCS-DAXSKMNVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)/C=C(/C#N)\C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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